molecular formula C17H17ClN2O2 B2360451 (6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone CAS No. 1436138-25-8

(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone

Cat. No.: B2360451
CAS No.: 1436138-25-8
M. Wt: 316.79
InChI Key: XANSTMYTUVWILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone is a chemical compound with the molecular formula C17H17ClN2O2 and a molecular weight of 316.79 g/mol. This compound is characterized by the presence of a chloropyridine ring and a morpholine ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone typically involves the following steps:

    Formation of the Chloropyridine Intermediate: The chloropyridine ring is synthesized through a series of reactions starting from pyridine. Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Morpholine Intermediate: The morpholine ring is synthesized from diethylene glycol and ammonia, followed by alkylation with methyl and phenyl groups.

    Coupling Reaction: The chloropyridine and morpholine intermediates are coupled using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.

    (6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-10-20(17(21)14-7-8-16(18)19-9-14)15(11-22-12)13-5-3-2-4-6-13/h2-9,12,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANSTMYTUVWILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.